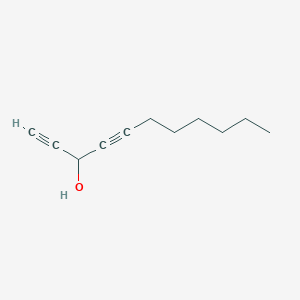

Undeca-1,4-diyn-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

62679-56-5 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

undeca-1,4-diyn-3-ol |

InChI |

InChI=1S/C11H16O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-8H2,1H3 |

InChI Key |

SUQQIQOQFAZLMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Undeca-1,4-diyn-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield experimentally determined spectroscopic data (NMR, IR, MS) for Undeca-1,4-diyn-3-ol. The following guide provides predicted spectroscopic data based on the analysis of its functional groups and known spectroscopic principles for similar chemical structures. General experimental protocols for obtaining such data are also provided.

Introduction

This compound is a long-chain secondary alcohol containing both a terminal and an internal alkyne. Its unique structure, featuring multiple reactive sites, makes it a molecule of interest in synthetic chemistry and potentially in drug development. A thorough spectroscopic characterization is essential for its unambiguous identification and for understanding its chemical behavior. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, absorption frequencies, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 | ~2.0 - 2.5 | s | - | Acetylenic proton of the terminal alkyne. |

| H-3 | ~4.5 - 5.0 | t or dt | ~6-7 | Proton on the carbon bearing the hydroxyl group, coupled to H-2 and potentially to H-1. |

| H-6 | ~2.1 - 2.4 | t | ~7 | Methylene protons adjacent to the internal alkyne. |

| H-7 to H-10 | ~1.2 - 1.6 | m | - | Methylene protons of the alkyl chain. |

| H-11 | ~0.8 - 1.0 | t | ~7 | Methyl protons of the terminal ethyl group. |

| OH | Variable | br s | - | Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-1 | ~70 - 75 | Terminal acetylenic carbon. |

| C-2 | ~80 - 85 | Terminal acetylenic carbon. |

| C-3 | ~60 - 65 | Carbon bearing the hydroxyl group.[1] |

| C-4 | ~80 - 85 | Internal acetylenic carbon. |

| C-5 | ~85 - 90 | Internal acetylenic carbon. |

| C-6 | ~18 - 22 | Methylene carbon adjacent to the internal alkyne. |

| C-7 to C-10 | ~22 - 32 | Methylene carbons of the alkyl chain. |

| C-11 | ~14 | Methyl carbon. |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Strong, Broad | Characteristic of the alcohol hydroxyl group.[2] |

| C≡C-H stretch | ~3300 | Strong, Sharp | Terminal alkyne C-H stretch.[3][4] |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Alkyl chain C-H stretches. |

| C≡C stretch (terminal) | ~2100 - 2140 | Weak-Medium, Sharp | Terminal alkyne C-C triple bond stretch.[2][3] |

| C≡C stretch (internal) | ~2200 - 2260 | Weak | Internal alkyne C-C triple bond stretch, may be very weak or absent due to low polarity.[3] |

| C-O stretch | 1050 - 1150 | Medium-Strong | Secondary alcohol C-O stretch. |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| [M]+• | [C₁₁H₁₆O]+• | Molecular ion peak, likely to be of low abundance or absent.[5][6] |

| M-1 | [C₁₁H₁₅O]+ | Loss of a hydrogen radical from the carbon bearing the hydroxyl group.[5] |

| M-18 | [C₁₁H₁₄]+• | Loss of water (dehydration), a common fragmentation for alcohols.[5][7][8] |

| M-29 | [C₉H₁₁O]+ | α-cleavage, loss of an ethyl radical (C₂H₅) from the C3-C4 bond. |

| M-83 | [C₅H₅O]+ | Cleavage of the C5-C6 bond. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a hypothetical fragmentation pathway for this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Hypothetical mass spectrometry fragmentation pathway for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Undeca-1,4-diyn-3-ol: Nomenclature, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Undeca-1,4-diyn-3-ol, a bifunctional organic molecule featuring both hydroxyl and conjugated diyne moieties. The unique structural characteristics of such alkynols make them valuable synthons in organic chemistry and potential scaffolds in medicinal chemistry. This document covers the systematic nomenclature, structural features, representative synthetic protocols, and typical characterization data for this class of compounds.

IUPAC Nomenclature and Chemical Structure

The name this compound systematically describes the molecule's structure according to IUPAC (International Union of Pure and Applied Chemistry) rules.

-

Undeca- : This prefix indicates a parent chain of eleven carbon atoms.[1]

-

-1,4-diyn- : This infix specifies the presence of two carbon-carbon triple bonds (alkynes), with the first starting at carbon #1 and the second at carbon #4.

-

-3-ol : This suffix indicates a hydroxyl (-OH) group is attached to carbon #3 of the main chain.

The principal functional group, the hydroxyl group, dictates the numbering of the carbon chain to give it the lowest possible locant.

Chemical Structure:

The structure of this compound is as follows:

Molecular Details:

-

Molecular Formula: C₁₁H₁₆O[2]

-

Molecular Weight: 164.24 g/mol [2]

-

CAS Number: 62679-56-5[2]

-

InChI Key: SUQQIQOQFAZLMH-UHFFFAOYSA-N[2]

The molecule contains a chiral center at the C-3 position, meaning it can exist as two enantiomers, (R)-Undeca-1,4-diyn-3-ol and (S)-Undeca-1,4-diyn-3-ol.

Spectroscopic Characterization Data

While a complete experimental spectrum for this specific molecule is not publicly available, the expected spectroscopic features can be predicted based on the functional groups present. This data is crucial for the identification and characterization of the compound after synthesis.

| Spectroscopic Technique | Functional Group | Expected Absorption / Chemical Shift | Notes |

| Infrared (IR) Spectroscopy | O-H stretch (Alcohol) | ~3300-3600 cm⁻¹ (broad) | A strong, broad peak characteristic of hydrogen-bonded hydroxyl groups.[3] |

| ≡C-H stretch (Terminal Alkyne) | ~3260-3330 cm⁻¹ (strong, narrow) | A sharp and strong peak indicating the presence of a terminal alkyne.[4][5] | |

| C≡C stretch (Internal Alkyne) | ~2100-2260 cm⁻¹ (weak) | The internal alkyne stretch is often weak and can be difficult to observe.[4][6] | |

| C≡C stretch (Terminal Alkyne) | ~2100-2140 cm⁻¹ (medium) | Generally stronger than the internal alkyne stretch.[5][6] | |

| C-O stretch (Alcohol) | ~1050-1200 cm⁻¹ (strong) | ||

| ¹H NMR Spectroscopy | ≡C-H (Terminal Alkyne) | δ ~ 2.0 - 3.0 ppm | The proton on the terminal alkyne is shielded by the triple bond's cylindrical magnetic field.[4] |

| -CH(OH)- | δ ~ 4.0 - 5.0 ppm | The chemical shift is dependent on the solvent and concentration. | |

| -CH(OH )- | δ ~ 1.5 - 5.0 ppm (variable) | Often a broad singlet; can be exchanged with D₂O. | |

| -CH₂- (adjacent to C≡C) | δ ~ 2.2 - 2.5 ppm | Protons adjacent to an alkyne are deshielded. | |

| -CH₂- (alkyl chain) | δ ~ 1.2 - 1.6 ppm | Typical range for methylene groups in an aliphatic chain. | |

| -CH₃ (Terminal Methyl) | δ ~ 0.9 ppm | The terminal methyl group of the hexyl chain. | |

| ¹³C NMR Spectroscopy | C ≡CH (Terminal Alkyne) | δ ~ 80 - 90 ppm | |

| C≡C H (Terminal Alkyne) | δ ~ 70 - 80 ppm | ||

| C ≡C-R (Internal Alkyne) | δ ~ 80 - 100 ppm | ||

| R-C≡C -R (Internal Alkyne) | δ ~ 80 - 100 ppm | ||

| -C H(OH)- | δ ~ 60 - 70 ppm |

Experimental Protocols: Synthesis

The synthesis of 1,4-diyn-3-ol structures is typically achieved through the nucleophilic addition of a metal acetylide to an α,β-acetylenic aldehyde. Below is a representative, generalized protocol for this class of reaction.

Reaction Scheme:

-

Formation of a terminal alkyne anion (metal acetylide).

-

Synthesis of an α,β-acetylenic aldehyde (e.g., Hept-2-ynal).

-

Nucleophilic addition of the acetylide to the aldehyde.

Detailed Methodology: Representative Synthesis of a 1,4-Diyn-3-ol

Objective: To synthesize a 1,4-diyn-3-ol via the addition of a lithium acetylide to an α,β-acetylenic aldehyde.

Materials:

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

α,β-acetylenic aldehyde (e.g., Hept-2-ynal)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Lithium Acetylide:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the terminal alkyne (1.1 equivalents) dissolved in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

-

Nucleophilic Addition:

-

The α,β-acetylenic aldehyde (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the lithium acetylide solution at -78 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 1-3 hours).

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-diyn-3-ol.

-

This is a generalized protocol. The specific substrates, reaction times, and purification methods must be optimized for the synthesis of this compound.

Logical Workflow Visualization

The development and study of novel compounds like this compound follow a structured workflow from conception to application. The following diagram illustrates a typical logical progression for the synthesis, characterization, and screening of such molecules for drug development purposes.

Caption: General workflow for the synthesis, characterization, and bioactivity screening of diynol compounds.

References

An In-depth Technical Guide on the Solubility of Undeca-1,4-diyn-3-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of Undeca-1,4-diyn-3-ol in common organic solvents, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the absence of specific experimental data in publicly available literature, this guide integrates theoretical principles of organic chemistry with established methodologies to provide a robust framework for researchers.

Predicted Solubility Profile of this compound

This compound is an organic molecule characterized by a long, eleven-carbon backbone. Its structure features a hydrophilic alcohol (-OH) group at the C-3 position and two regions of unsaturation in the form of carbon-carbon triple bonds (alkynes) at the C-1 and C-4 positions. The solubility of this compound is governed by the interplay between its polar alcohol group and its largely nonpolar hydrocarbon chain.

The principle of "like dissolves like" is the primary determinant of solubility.[1] The polar hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[2][3] Conversely, the long, nonpolar hydrocarbon chain favors solubility in nonpolar solvents through van der Waals interactions.[3]

Generally, alkynes are soluble in organic solvents and slightly soluble in polar solvents, but insoluble in water.[4] For alcohols, as the length of the carbon chain increases, their solubility in polar solvents like water decreases, while their solubility in nonpolar solvents increases.[5] Given that this compound has a relatively long carbon chain, its solubility in polar solvents is expected to be limited.

Based on these structural characteristics, the predicted solubility of this compound in various common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | The long nonpolar undecane chain will have strong van der Waals interactions with nonpolar solvents.[6] |

| Slightly Polar | Diethyl Ether, Dichloromethane (DCM) | High to Moderate | These solvents can interact with the nonpolar chain and the ether oxygen or polarized C-Cl bonds can interact weakly with the hydroxyl group.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents have dipole moments and can act as hydrogen bond acceptors for the hydroxyl group of the solute, but the long nonpolar chain may limit miscibility.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While these solvents are polar and can hydrogen bond, the long nonpolar tail of this compound will likely reduce solubility compared to shorter-chain alcohols.[7] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The large, hydrophobic carbon chain will dominate over the single polar hydroxyl group, leading to poor solubility in highly polar solvents like water.[2][4] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility assessment.[8][9]

Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solute)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to achieve saturation with some remaining undissolved.

-

Accurately pipette a known volume of each selected solvent (e.g., 2.0 mL) into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixtures vigorously using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using the chosen analytical method (HPLC, GC, or UV-Vis) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical steps for determining the solubility of an organic compound can be visualized as a clear workflow. This ensures a systematic and reproducible approach in the laboratory.

Caption: Workflow for the experimental determination of solubility.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 5. organic chemistry - Solubility of alcohols in non-polar solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. organicmystery.com [organicmystery.com]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

An In-Depth Technical Guide to the Potential Reaction Mechanisms of Undeca-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeca-1,4-diyn-3-ol is a propargylic alcohol containing a skipped diyne moiety. This unique structural combination of a secondary alcohol adjacent to a terminal alkyne and an internal alkyne separated by a methylene group imparts a rich and versatile reactivity profile. This technical guide explores the potential reaction mechanisms involving this compound, providing a theoretical framework and practical insights for its application in synthetic chemistry and drug development. The inherent functionalities of this molecule open avenues for a variety of transformations, including rearrangements, additions, couplings, and cycloadditions, making it a valuable building block for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Potential Reaction Mechanisms and Synthetic Applications

The reactivity of this compound is governed by the interplay of its three key functional groups: the hydroxyl group, the terminal alkyne, and the internal alkyne. This section details the principal reaction mechanisms that this molecule is likely to undergo.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[1] In the case of this compound, this rearrangement would lead to the formation of an enone.

Proposed Mechanism:

The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene intermediate. Tautomerization of the allenol then yields the final α,β-unsaturated ketone.

Caption: Meyer-Schuster Rearrangement of this compound.

Hypothetical Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dioxane, a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a gold(I) catalyst) is added. The reaction mixture is heated to an appropriate temperature (typically ranging from 60 to 110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction is quenched with a mild base, and the product is isolated and purified using standard techniques like column chromatography.

| Reagent | Role | Typical Conditions | Expected Yield |

| This compound | Substrate | 1.0 eq | - |

| Acid Catalyst (e.g., H₂SO₄) | Catalyst | 0.1-1.0 eq | High |

| Solvent (e.g., Toluene) | Medium | - | - |

| Temperature | Energy Input | 60-110 °C | - |

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for subsequent nucleophilic attack.[2][3][4] This reaction provides a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds at the propargylic position.

Proposed Mechanism:

This compound is first treated with dicobalt octacarbonyl to form a stable alkyne-cobalt complex. Subsequent treatment with a Lewis acid generates a stabilized propargylic cation, which can then be trapped by a wide range of nucleophiles. Oxidative decomplexation removes the cobalt, yielding the substituted product.

References

Methodological & Application

Application Notes and Protocols for Undeca-1,4-diyn-3-OL Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Undeca-1,4-diyn-3-ol and its derivatives as a promising scaffold in medicinal chemistry. The unique structural feature of a conjugated di-yne system combined with a secondary alcohol offers a versatile platform for the development of novel therapeutics targeting cancer, inflammation, and neurodegenerative diseases.

Introduction

Polyacetylenes, a class of natural and synthetic compounds characterized by the presence of multiple carbon-carbon triple bonds, have garnered significant attention in drug discovery due to their diverse biological activities. This compound, a C11 polyacetylenic alcohol, and its derivatives are emerging as a new frontier in this class. The rigid, linear geometry of the diyne moiety, coupled with the reactivity of the hydroxyl group, provides a framework for designing molecules with specific interactions with biological targets. Potential therapeutic applications of these derivatives span oncology, anti-inflammatory, and neuroprotective domains.

Medicinal Chemistry Applications

Anti-Cancer Activity

Polyacetylenic alcohols have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some polyacetylenes involves the disruption of mitochondrial function, a critical vulnerability in cancer cells. Derivatives of this compound can be synthesized to enhance this activity and improve selectivity for cancer cells.

Featured Derivative: (Z)-1-(1H-indol-3-yl)this compound

This derivative incorporates an indole moiety, a common pharmacophore in anti-cancer drugs, to potentially enhance binding to target proteins and induce apoptosis.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Polyacetylenes have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade. By modifying the this compound backbone, it is possible to develop potent anti-inflammatory agents with improved pharmacological profiles.

Featured Derivative: 5-(Undeca-1,4-diyn-3-yloxy)isobenzofuran-1(3H)-one

This derivative is designed to have improved oral bioavailability and metabolic stability, potentially leading to a more effective anti-inflammatory response.

Neuroprotective Effects

The development of neuroprotective agents is a critical unmet need in medicine. Long-chain alcohols have shown promise in promoting neuronal health. The unique structure of this compound derivatives can be exploited to design compounds that can cross the blood-brain barrier and exert neuroprotective effects.

Featured Derivative: 1-(4-(Trifluoromethyl)phenyl)this compound

The trifluoromethyl group is often used in medicinal chemistry to enhance blood-brain barrier penetration and metabolic stability.

Quantitative Data Summary

The following table summarizes representative cytotoxic activity data for polyacetylenic alcohol derivatives against various cancer cell lines. Please note that these are representative values based on related compounds and should be experimentally verified for specific this compound derivatives.

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Siphonellanol A | HeLa (Cervical Cancer) | MTT Assay | 35.4 | [1] |

| Siphonellanol A | MCF-7 (Breast Cancer) | MTT Assay | 25.9 | [1] |

| Siphonellanol A | A549 (Lung Cancer) | MTT Assay | 41.2 | [1] |

| Siphonellanol B | HeLa (Cervical Cancer) | MTT Assay | 45.1 | [1] |

| Siphonellanol B | MCF-7 (Breast Cancer) | MTT Assay | 33.7 | [1] |

| Siphonellanol B | A549 (Lung Cancer) | MTT Assay | 50.3 | [1] |

| Siphonellanol C | HeLa (Cervical Cancer) | MTT Assay | 69.2 | [1] |

| Siphonellanol C | MCF-7 (Breast Cancer) | MTT Assay | 58.4 | [1] |

| Siphonellanol C | A549 (Lung Cancer) | MTT Assay | 61.5 | [1] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for various substitutions.

Diagram of the Synthetic Workflow:

Caption: General synthetic scheme for this compound derivatives.

Materials:

-

1-Heptyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Propargyl bromide

-

Substituted aldehyde (R-CHO)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of Deca-1,4-diyne:

-

Dissolve 1-heptyne (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.05 eq) and stir for 1 hour at -78 °C.

-

Add propargyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain deca-1,4-diyne.

-

-

Synthesis of this compound Derivative:

-

Dissolve deca-1,4-diyne (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.05 eq) and stir for 1 hour at -78 °C.

-

Add the desired substituted aldehyde (R-CHO, 1.1 eq) dropwise and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target this compound derivative.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.

Diagram of the Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37 °C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol describes the evaluation of the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives dissolved in DMSO

-

Griess Reagent System

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways

Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction

Based on studies of related polyacetylenic alcohols, a plausible mechanism of anti-cancer action for this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound derivatives may be mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Proposed inhibition of the NF-κB pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an exciting area for further research and development in medicinal chemistry. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the full potential of these novel molecules.

References

Application of Diynes in Materials Science: A Focus on Polydiacetylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications for Undeca-1,4-diyn-3-ol in materials science are not extensively documented, the broader class of diyne-containing compounds, particularly their polymerization into polydiacetylenes (PDAs), offers a versatile platform for the development of advanced materials. Diynes are organic compounds containing two carbon-carbon triple bonds. Through a process known as topochemical polymerization, these monomers can be converted into highly conjugated polymers, the polydiacetylenes. This transformation is often accompanied by a distinct color change, a property that has been harnessed for a variety of sensing applications. Furthermore, the rigid rod-like structure and unique electronic properties of PDAs make them suitable for applications in smart materials, self-healing polymers, and as precursors for carbon materials.

This document provides an overview of the key applications of diynes in materials science, with a focus on polydiacetylenes. It includes detailed experimental protocols for the synthesis and utilization of these materials, quantitative data on their performance, and visual representations of experimental workflows.

Key Applications

The unique properties of polydiacetylenes have led to their exploration in several areas of materials science:

-

Colorimetric Sensors: PDAs are renowned for their chromic properties, transitioning from a blue to a red phase in response to external stimuli such as heat, pH changes, mechanical stress, or the presence of specific analytes. This color change, which is easily visible to the naked eye, makes them ideal candidates for the development of simple and rapid colorimetric sensors.[1][2]

-

Smart Materials: The stimuli-responsive nature of PDAs allows for their incorporation into "smart" materials that can adapt to their environment. This includes applications in smart packaging to indicate food spoilage, and in thermochromic materials that change color with temperature.[3][4]

-

Self-Healing Polymers: The reversible nature of some chemical bonds within polymer networks containing diyne functionalities can be exploited to create self-healing materials. These materials can repair damage, extending their lifespan and improving their reliability.

-

Precursors for Carbon Materials: The high carbon content and conjugated backbone of polydiacetylenes make them suitable precursors for the synthesis of carbonaceous materials. Pyrolysis of PDAs can yield structured carbon materials with potential applications in electronics and energy storage.[5]

Data Presentation

The following tables summarize key quantitative data related to the performance of polydiacetylene-based materials in various applications.

Table 1: Performance of Polydiacetylene-Based Colorimetric Sensors

| Analyte | Diyne Monomer Used | Detection Limit | Response Time | Reference |

| Dissolved Ammonia | 10,12-Pentacosadiynoic acid (PCDA) | < 10 ppm | 20 minutes | [6] |

| Lead (Pb²⁺) | PCDA-EDEA-TAA | 38 nM | Not Specified | [4] |

| Lead (Pb²⁺) | PCDA-EDEA-OA | 25 nM | Not Specified | [4] |

| Histamine | PCDA | 10.1 ppm | 5 minutes | [7] |

| Cationic Surfactant | 10,12-Pentacosadiynoic acid (PCDA) | Varies with co-polymer | Not Specified | [8] |

Table 2: Mechanical Properties of Self-Healing Polymers

| Polymer System | Healing Efficiency (%) | Healing Conditions | Tensile Strength (MPa) | Reference |

| Epoxy with microencapsulated healing agent | ~75% | Room Temperature | Not Specified | [9] |

| Polyurethane (Diels-Alder chemistry) | 70-80% | Elevated Temperature | High | [10] |

| Waterborne Polyurethane (disulfide bonds) | Up to 95% | 60°C for 24h | ~15 | [11] |

| Poly(urea-formaldehyde) microcapsules | Not Applicable | Not Applicable | Modulus: 3.7 GPa | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of polydiacetylene-based materials.

Protocol 1: Synthesis of Polydiacetylene (PDA) Vesicles for Colorimetric Sensing

This protocol describes the preparation of PDA vesicles from 10,12-pentacosadiynoic acid (PCDA) monomers, a common precursor for colorimetric sensors.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Chloroform

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas

-

Sonicator

-

UV lamp (254 nm)

-

Magnetic stirrer and stir bar

-

Crystallizing dish

Procedure:

-

Monomer Solution Preparation: Dissolve a known amount of PCDA in chloroform.

-

Solvent Evaporation: Dry the PCDA solution under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

-

Vesicle Formation:

-

Method A (Solvent Injection): Redissolve the dried PCDA film in ethanol to a concentration of 2 mg/mL. Slowly inject this solution into heated DI water (5-10 °C above the melting temperature of the monomer) while stirring vigorously. Continue stirring for approximately 1 hour to allow for vesicle self-assembly and ethanol evaporation.[2]

-

Method B (Sonication): Add DI water to the flask containing the dried PCDA film to achieve the desired concentration (e.g., 1.07 w/v %). Sonicate the suspension at a temperature above the monomer's phase transition temperature (e.g., 65 °C) for 30 minutes.[1]

-

-

Annealing: Cool the vesicle solution to room temperature and then store it at 4 °C overnight. This annealing step promotes the ordered packing of the diacetylene monomers, which is crucial for successful polymerization.[1][2]

-

Topochemical Polymerization: Transfer the vesicle suspension to a crystallizing dish with a magnetic stir bar. Irradiate the suspension with a 254 nm UV lamp for a specified duration (e.g., 8 minutes) while stirring. A successful polymerization is indicated by a color change of the solution from colorless to a deep blue.[1]

-

Storage: Store the prepared PDA vesicle solution at 4 °C for future use.

Protocol 2: Fabrication of a PDA-Based Colorimetric Sensor for pH

This protocol outlines the procedure for using the synthesized PDA vesicles to create a sensor for detecting changes in pH.

Materials:

-

PDA vesicle solution (from Protocol 1)

-

Buffer solutions of varying pH (e.g., pH 0 to 14, prepared using HCl and KOH)

-

UV-Vis spectrophotometer

Procedure:

-

Dispersion: Disperse the PDA vesicles (either as a powder or in composite form, e.g., with polyethylene oxide) in the buffer solutions to a concentration of 1 w/v %.

-

Incubation: Stir the suspensions for 1 hour to ensure uniform mixing.

-

Colorimetric Analysis:

-

Visually observe the color of the solutions. A transition from blue to red indicates a response to the pH change.

-

For quantitative analysis, measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer. The blue phase exhibits a characteristic absorption peak around 640 nm, while the red phase shows a peak around 540 nm.

-

-

Data Analysis: Calculate the colorimetric response (CR) using the following formula: CR (%) = [ (A_b - A_a) / A_b ] * 100 Where A_b is the absorbance at 640 nm before the pH change and A_a is the absorbance at 640 nm after the pH change. A plot of CR versus pH can be generated to characterize the sensor's response.[1]

Protocol 3: Preparation of a Polydiacetylene-Poly(vinyl alcohol) (PVA) Hydrogel

This protocol describes the fabrication of a PDA-PVA hydrogel, a smart material with potential applications in thermochromic sensors.

Materials:

-

PDA vesicle solution (from Protocol 1)

-

Poly(vinyl alcohol) (PVA)

-

Deionized (DI) water

-

Molds for hydrogel casting

Procedure:

-

PVA Solution Preparation: Prepare an aqueous solution of PVA at the desired concentration.

-

Mixing: Mix the PDA vesicle solution with the PVA solution.

-

Freeze-Thaw Cycling: Pour the mixture into molds and subject it to multiple freeze-thaw cycles. A typical cycle involves freezing at -20 °C for 12 hours followed by thawing at room temperature for 12 hours. The number of cycles will influence the mechanical properties of the hydrogel.

-

Polymerization: After the final thaw, expose the hydrogel to 254 nm UV light to polymerize the diacetylene monomers within the PVA matrix. The hydrogel will turn blue upon successful polymerization.

-

Characterization: The thermochromic properties of the hydrogel can be investigated by heating it and observing the color change from blue to red. This can be quantified using a UV-Vis spectrophotometer.[13]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of diynes in materials science.

Caption: Workflow for PDA vesicle synthesis and colorimetric sensing.

Caption: Stimuli-induced phase transition of PDAs and resulting applications.

Caption: Workflow of an intrinsic self-healing polymer system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]

- 4. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03435B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanical properties of microcapsules used in a self-healing polymer | IDEALS [ideals.illinois.edu]

- 13. pubs.acs.org [pubs.acs.org]

Derivatisierung von Undeca-1,4-diin-3-ol für biologisches Screening: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise beschreiben detaillierte Protokolle zur chemischen Derivatisierung der Leitsubstanz Undeca-1,4-diin-3-ol. Ziel ist die Erstellung einer diversifizierten Substanzbibliothek für das biologische Screening zur Identifizierung neuer potenzieller Wirkstoffkandidaten. Die vorgestellten Methoden umfassen die Synthese von Estern, Ethern und Triazolderivaten, gefolgt von einer Reihe von In-vitro-Assays zur Evaluierung ihrer zytotoxischen, antiproliferativen, antiinflammatorischen, antimikrobiellen und Kinase-inhibitorischen Aktivitäten.

Einleitung

Undeca-1,4-diin-3-ol ist eine interessante Ausgangsverbindung für die medizinische Chemie. Die Kombination aus einer sekundären Alkoholgruppe und zwei Alkin-Funktionalitäten bietet vielfältige Möglichkeiten für die chemische Modifikation. Die Derivatisierung dieser Leitsubstanz ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung pharmakologischer Eigenschaften. Durch die Einführung verschiedener funktioneller Gruppen können Parameter wie Löslichkeit, Stabilität, Bioverfügbarkeit und die Interaktion mit biologischen Zielstrukturen gezielt beeinflusst werden.

Strategien zur Derivatisierung

Die Derivatisierung von Undeca-1,4-diin-3-ol konzentriert sich auf drei Hauptreaktionswege, die eine breite Palette von strukturell unterschiedlichen Molekülen zugänglich machen.

Workflow der Derivatisierung

Abbildung 1: Allgemeiner Workflow zur Derivatisierung von Undeca-1,4-diin-3-ol.

Protokoll 1: Steglich-Veresterung

Die Steglich-Veresterung ist eine milde Methode zur Bildung von Estern aus Alkoholen und Carbonsäuren unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.

Materialien:

-

Undeca-1,4-diin-3-ol

-

Gewünschte Carbonsäure (z.B. Benzoesäure)

-

Dicyclohexylcarbodiimid (DCC)

-

4-Dimethylaminopyridin (DMAP)

-

Wasserfreies Dichlormethan (DCM)

-

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

-

Gesättigte wässrige Natriumchloridlösung (NaCl)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

-

Rotationsverdampfer, Magnetrührer, Scheidetrichter

Durchführung:

-

In einem trockenen Rundkolben werden Undeca-1,4-diin-3-ol (1 Äq.), die Carbonsäure (1.2 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM gelöst.

-

Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

-

DCC (1.2 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam zur gekühlten Reaktionsmischung getropft.

-

Die Mischung wird für 30 Minuten bei 0 °C und anschließend für 12-16 Stunden bei Raumtemperatur gerührt.

-

Der entstandene weiße Niederschlag (Dicyclohexylharnstoff, DCU) wird durch Filtration abgetrennt.

-

Das Filtrat wird nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

-

Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

-

Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt.

Protokoll 2: Williamson-Ethersynthese

Diese klassische Methode zur Synthese von Ethern involviert die Reaktion eines Alkoholats mit einem Alkylhalogenid. Für sekundäre Alkohole wird oft eine starke Base wie Natriumhydrid zur Deprotonierung verwendet.

Materialien:

-

Undeca-1,4-diin-3-ol

-

Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl)

-

Gewünschtes Alkylhalogenid (z.B. Benzylbromid)

-

Wasserfreies Tetrahydrofuran (THF)

-

Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)

-

Diethylether

-

Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

-

In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird die NaH-Dispersion in wasserfreiem THF suspendiert.

-

Eine Lösung von Undeca-1,4-diin-3-ol (1 Äq.) in wasserfreiem THF wird bei 0 °C langsam zur NaH-Suspension getropft.

-

Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

-

Das Alkylhalogenid (1.1 Äq.) wird langsam zugetropft und die Reaktionsmischung für 12-24 Stunden bei Raumtemperatur oder unter leichtem Erwärmen (z.B. 50 °C) gerührt.

-

Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.

-

Die wässrige Phase wird mehrmals mit Diethylether extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

-

Die Reinigung erfolgt mittels Säulenchromatographie.

Protokoll 3: Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die "Click"-Chemie, insbesondere die CuAAC-Reaktion, ermöglicht die effiziente Synthese von 1,2,3-Triazolen aus terminalen Alkinen und organischen Aziden. Die terminale Alkin-Gruppe von Undeca-1,4-diin-3-ol ist hierfür reaktiv.

Materialien:

-

Undeca-1,4-diin-3-ol

-

Organisches Azid (z.B. Benzylazid)

-

Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O)

-

Natriumascorbat

-

Lösungsmittelgemisch (z.B. tert-Butanol/Wasser 1:1)

Durchführung:

-

Undeca-1,4-diin-3-ol (1 Äq.) und das organische Azid (1.1 Äq.) werden im Lösungsmittelgemisch gelöst.

-

In einem separaten Gefäß wird eine frische wässrige Lösung von Natriumascorbat (0.3 Äq.) hergestellt.

-

Eine wässrige Lösung von CuSO₄·5H₂O (0.1 Äq.) wird zugegeben, gefolgt von der Natriumascorbat-Lösung.

-

Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden intensiv gerührt.

-

Nach Abschluss der Reaktion wird Wasser zugegeben und das Produkt mit Ethylacetat oder DCM extrahiert.

-

Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, getrocknet und das Lösungsmittel entfernt.

-

Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Protokolle für das biologische Screening

Die synthetisierte Substanzbibliothek wird einer Reihe von biologischen Assays unterzogen, um ein breites Spektrum potenzieller Aktivitäten zu erfassen.

Workflow des biologischen Screenings

Abbildung 2: Workflow für das biologische Screening der Derivat-Bibliothek.

Protokoll 4: Zytotoxizitäts-Screening (MTT-Assay)

Der MTT-Assay misst die metabolische Aktivität von Zellen und dient als Indikator für die Zellviabilität.

Materialien:

-

Humane Tumorzelllinie (z.B. HeLa)

-

Zellkulturmedium (z.B. DMEM mit 10% FBS)

-

MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid, 5 mg/mL in PBS)

-

Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl)

-

96-Well-Platten, Multikanalpipette, Platten-Reader (570 nm)

Durchführung:

-

Zellen in einer 96-Well-Platte aussäen (z.B. 5.000 Zellen/Well) und für 24 Stunden bei 37 °C und 5% CO₂ inkubieren.

-

Das Medium entfernen und durch frisches Medium ersetzen, das die Testsubstanzen in verschiedenen Konzentrationen enthält.

-

Die Platten für 48 Stunden inkubieren.

-

10 µL der MTT-Lösung zu jedem Well geben und für weitere 4 Stunden inkubieren.

-

Die Solubilisierungslösung (100 µL/Well) zugeben und über Nacht inkubieren, um die Formazan-Kristalle aufzulösen.

-

Die Absorption bei 570 nm messen. Die Ergebnisse werden als prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle ausgedrückt und zur Berechnung der IC₅₀-Werte verwendet.

Protokoll 5: Antiproliferations-Screening (BrdU-Assay)

Dieser Assay quantifiziert die DNA-Synthese und damit die Zellproliferation durch den Einbau des Thymidin-Analogons BrdU (5-Brom-2'-desoxyuridin).

Materialien:

-

Proliferierende Zelllinie (z.B. A549)

-

BrdU-Markierungsreagenz (10 µM)

-

Fixierungs-/Denaturierungslösung

-

Anti-BrdU-Antikörper (konjugiert mit Peroxidase)

-

Substratlösung (z.B. TMB)

-

Stopplösung (z.B. 1 M H₂SO₄)

-

96-Well-Platten, Platten-Reader (450 nm)

Durchführung:

-

Zellen in einer 96-Well-Platte aussäen und für 24 Stunden inkubieren.

-

Testsubstanzen in verschiedenen Konzentrationen zugeben und für 24-48 Stunden inkubieren.

-

BrdU-Markierungsreagenz zugeben und für weitere 2-4 Stunden inkubieren.

-

Das Medium entfernen, die Zellen fixieren und die DNA denaturieren.

-

Den Anti-BrdU-Antikörper zugeben und für 90 Minuten bei Raumtemperatur inkubieren.

-

Die Wells waschen und die Substratlösung zugeben.

-

Die Reaktion durch Zugabe der Stopplösung beenden und die Absorption bei 450 nm messen.

Protokoll 6: Antiinflammatorisches Screening (NO-Messung)

Dieser Assay nutzt LPS-stimulierte Makrophagen (z.B. RAW 264.7), um die entzündungshemmende Wirkung von Substanzen durch Messung der Nitrit-Freisetzung (ein stabiles Oxidationsprodukt von Stickstoffmonoxid, NO) zu bestimmen.

Materialien:

-

RAW 264.7 Makrophagen-Zelllinie

-

Lipopolysaccharid (LPS)

-

Griess-Reagenz (Teil A: Sulfanilamid in H₃PO₄; Teil B: N-(1-Naphthyl)ethylendiamin in Wasser)

-

Natriumnitrit (NaNO₂) für die Standardkurve

Durchführung:

-

RAW 264.7 Zellen in einer 96-Well-Platte aussäen und über Nacht inkubieren.

-

Die Zellen mit den Testsubstanzen für 1 Stunde vorinkubieren.

-

Die Entzündungsreaktion durch Zugabe von LPS (1 µg/mL) induzieren und für 24 Stunden inkubieren.

-

50 µL des Zellkulturüberstands in eine neue Platte überführen.

-

50 µL des Griess-Reagenz A und anschließend 50 µL des Griess-Reagenz B zugeben.

-

Nach 10 Minuten Inkubation bei Raumtemperatur die Absorption bei 540 nm messen.

-

Die Nitrit-Konzentration wird anhand einer NaNO₂-Standardkurve berechnet.

Protokoll 7: Antimikrobielles Screening (Bestimmung der MHK)

Die minimale Hemmkonzentration (MHK) wird mittels Bouillon-Mikrodilutionsmethode bestimmt.

Materialien:

-

Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)

-

Pilzstämme (z.B. Candida albicans)

-

Geeignetes Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

-

Sterile 96-Well-Platten

Durchführung:

-

Eine serielle Verdünnungsreihe der Testsubstanzen in der 96-Well-Platte im entsprechenden Nährmedium herstellen.

-

Jedes Well mit einer standardisierten Suspension des Mikroorganismus inokulieren.

-

Die Platten bei 37 °C (Bakterien) bzw. 35 °C (Pilze) für 18-24 Stunden inkubieren.

-

Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares Wachstum des Mikroorganismus auftritt.

Protokoll 8: Kinase-Inhibitions-Screening

Dieser Assay misst die Fähigkeit einer Substanz, die Aktivität eines spezifischen Enzyms (z.B. einer Proteinkinase) zu hemmen.

Beispielhafter NF-κB-Signalweg

Undeca-1,4-diyn-3-OL: Application Notes and Protocols for Click Chemistry and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Undeca-1,4-diyn-3-OL is a versatile bifunctional molecule poised for significant applications in the fields of click chemistry and bioconjugation. Its structure, featuring a terminal alkyne and a propargylic alcohol, offers two distinct points for chemical modification. The terminal alkyne is a ready participant in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, the cornerstones of click chemistry. The hydroxyl group provides a handle for further functionalization, enabling the creation of complex bioconjugates and materials. These application notes provide an overview of the potential uses of this compound and detailed protocols for its implementation in laboratory settings.

Introduction to Click Chemistry with this compound

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][3] This reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups and reaction conditions, including aqueous environments.[1][2]

This compound possesses a terminal alkyne, making it an ideal substrate for CuAAC reactions. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and stable moiety that can mimic the properties of a peptide bond, making it a valuable component in peptidomimetics and other bioactive molecules.[2]

Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. This technique is fundamental in drug development, diagnostics, and materials science. This compound's bifunctional nature allows for its use as a versatile linker in bioconjugation.

The terminal alkyne can be "clicked" to an azide-modified biomolecule (e.g., proteins, peptides, nucleic acids, or small molecule drugs). Subsequently, the hydroxyl group can be further functionalized, for instance, by esterification or etherification, to attach another molecule of interest, such as a fluorescent dye, a targeting ligand, or a drug molecule. This modular approach allows for the construction of complex and well-defined bioconjugates.[4]

Data Presentation

While specific quantitative data for the reaction of this compound in click chemistry is not extensively available in the peer-reviewed literature, the following table presents representative yields for CuAAC reactions with various terminal alkynes and organic azides under optimized conditions. This data serves as a general guideline for the expected efficiency of click reactions involving this compound.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | Cu-Fe3O4-PAC | Water | 94 | [5] |

| Propargyl Alcohol | Benzyl Azide | CuSO4/Sodium Ascorbate | Water/t-BuOH | >95 | [2] |

| 1-Octyne | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | >99 | [6] |

| Ethyl Propiolate | Phenyl Azide | Cu-Fe3O4-PAC | Water | 73 | [5] |

| 4-Ethynyltoluene | (Azidomethyl)-4-methoxybenzene | Cu-Fe3O4-PAC | Water | 92 | [5] |

Experimental Protocols

The following are general protocols for the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific applications.

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a typical small-scale click reaction.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF)

-

Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Procedure:

-

In a clean reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.

-

If the reaction is sensitive to oxidation, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water).

-

To the reaction mixture, add the sodium ascorbate solution (0.1-0.5 equivalents).

-

Add the copper(II) sulfate solution (0.01-0.05 equivalents). A color change is often observed, indicating the formation of the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Upon completion, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol outlines the conjugation of this compound to an azide-containing peptide.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Sodium ascorbate

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

C18 solid-phase extraction (SPE) cartridge for purification

Procedure:

-

Dissolve the azide-modified peptide in the aqueous buffer.

-

Add this compound (5-10 equivalents) from a stock solution in a water-miscible solvent like DMSO.

-

In a separate vial, pre-mix the copper(II) sulfate (1-5 mol%) and the ligand (5-25 mol%) in the reaction buffer.

-

Add the copper/ligand solution to the peptide/alkyne mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate (10-50 mol%).

-

Gently agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, the bioconjugate can be purified from excess reagents using a C18 SPE cartridge, followed by lyophilization.

Mandatory Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for bioconjugation using this compound.

Caption: Functional groups of this compound and their roles in bioconjugation.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of peptide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common side products in the synthesis of Undeca-1,4-diyn-3-OL

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Undeca-1,4-diyn-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common approach for synthesizing this compound is through the nucleophilic addition of a heptynyl anion to but-2-ynal. This is typically achieved by deprotonating 1-heptyne with a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent like ethylmagnesium bromide, to form the corresponding lithium or magnesium acetylide. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of but-2-ynal, followed by an aqueous workup to yield the desired secondary propargylic alcohol.

Q2: What are the most critical parameters for a successful synthesis?

A2: Several parameters are crucial for maximizing the yield and purity of this compound:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. Water will quench the organometallic reagents (n-BuLi or Grignard) and the acetylide nucleophile.

-

Temperature Control: The initial deprotonation of 1-heptyne is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base. The subsequent addition of the aldehyde should also be carefully temperature-controlled.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive organometallic species with oxygen.

-

Purity of Reagents: The purity of the starting materials, particularly the aldehyde, is important. Impurities in the aldehyde can lead to undesired side products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to separate the starting materials from the product. The consumption of the aldehyde and the appearance of the more polar alcohol product can be visualized using an appropriate stain, such as potassium permanganate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet reagents or glassware: Moisture quenches the organometallic base and the acetylide. | - Thoroughly dry all glassware in an oven before use. - Use freshly distilled or commercially available anhydrous solvents. |

| 2. Inactive organometallic base: The n-BuLi or Grignard reagent may have degraded. | - Titrate the organometallic solution before use to determine its exact concentration. - Use a fresh bottle of the reagent. | |

| 3. Incorrect reaction temperature: Temperatures that are too high can lead to side reactions. | - Maintain a low temperature (e.g., -78 °C) during the deprotonation and aldehyde addition steps. | |

| Presence of a Significant Amount of Unreacted Aldehyde | 1. Insufficient organometallic base: Not enough base to fully deprotonate the alkyne. | - Ensure the stoichiometry of the base is at least 1:1 with the terminal alkyne. |

| 2. Inefficient addition of the acetylide to the aldehyde. | - Allow the reaction to stir for a sufficient amount of time after the aldehyde addition. - Consider a slow, dropwise addition of the aldehyde to the acetylide solution. | |

| Formation of a High-Boiling, Viscous Side Product | 1. Aldol condensation of but-2-ynal: The basic conditions can promote the self-condensation of the enolizable aldehyde.[1][2] | - Maintain a low reaction temperature to disfavor the aldol reaction. - Add the aldehyde slowly to the acetylide solution to keep the instantaneous concentration of the aldehyde low. |

| Presence of a Symmetrical Diyne (e.g., Tetradeca-6,8-diyne) | 1. Oxidative coupling (Glaser coupling) of the acetylide: This can occur if oxygen is present in the reaction. | - Ensure the reaction is maintained under a strictly inert atmosphere (nitrogen or argon). - Degas the solvents before use. |

| Formation of an Alkane from the Organometallic Reagent (e.g., Butane from n-BuLi) | 1. Reaction with acidic protons: The organometallic reagent reacts with any acidic protons present (e.g., water, or the terminal alkyne itself). | - This is an expected part of the reaction with the terminal alkyne. If it's a major byproduct, it indicates quenching by other sources like water. |

| Difficult Purification of the Final Product | 1. Co-elution of side products with the desired alcohol: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the alcohol to change its polarity for easier separation, followed by deprotection. |

Experimental Protocols

A general experimental protocol for the synthesis of a secondary propargylic alcohol is as follows. Note that specific quantities and reaction times should be optimized for the synthesis of this compound.

General Procedure for the Synthesis of Propargylic Alcohols [3]

-

Preparation of the Acetylide:

-

A solution of the terminal alkyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium in hexanes (1.05 equivalents) is added dropwise via syringe.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

-

Reaction with the Aldehyde:

-

A solution of the aldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the acetylide solution at -78 °C.

-

The reaction is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the pure propargylic alcohol.[3]

-

Visualizations

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Undeca-1,4-diyn-3-ol Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Undeca-1,4-diyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for the purification of this compound, an alkynyl alcohol, is column chromatography.[1][2][3] This technique separates the target compound from impurities based on differences in polarity.[3][4]

Q2: What are the potential stability issues with this compound during purification?

A2: Diyne compounds, especially those with extended polyyne chains, can be unstable.[5] While this compound is not a long-chain polyyne, the diyne functionality may render it susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or prolonged heating. Some diyne compounds have been noted to be unstable during column chromatography. It is advisable to use mild conditions and minimize the time the compound spends on the stationary phase.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities in a crude sample of this compound, typically synthesized via the alkynylation of an aldehyde, may include:

-

Unreacted starting materials (e.g., the corresponding aldehyde and terminal alkyne).

-

Homocoupled byproducts of the terminal alkyne.

-

Reaction solvents and byproducts from the workup procedure.[6]

-

Degradation products if the compound is unstable under the reaction or workup conditions.

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[2] This allows for the identification of fractions containing the pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

| Problem | Possible Cause | Recommended Solution |

| Low or No Recovery of Product | The compound may have degraded on the silica gel column. | - Use a less acidic stationary phase, such as neutral alumina. - Deactivate the silica gel by adding a small percentage of a neutral or basic solvent (e.g., triethylamine) to the eluent. - Minimize the time the compound is on the column by using flash chromatography.[2] |

| The chosen eluent system is too polar, causing the compound to elute too quickly with impurities. | - Decrease the polarity of the eluent system. Start with a non-polar solvent and gradually increase the polarity. | |

| The chosen eluent system is not polar enough, and the compound is stuck on the column. | - Gradually increase the polarity of the eluent system. A common gradient is from hexane to a mixture of hexane and ethyl acetate. | |

| Poor Separation of Product from Impurities | The polarity of the product and a major impurity are very similar. | - Optimize the eluent system using TLC with various solvent mixtures. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |

| The column was overloaded with the crude sample. | - Use a larger column with more stationary phase for the amount of sample being purified. | |

| The initial band of the sample was too broad. | - Dissolve the crude sample in a minimal amount of the initial eluent or a non-polar solvent before loading it onto the column. | |

| Streaking or Tailing of the Product Spot on TLC | The compound may be acidic or basic, leading to strong interactions with the silica gel. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |

| The sample is degrading on the TLC plate. | - Spot the TLC plate and develop it immediately. |

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

-

TLC Analysis:

-